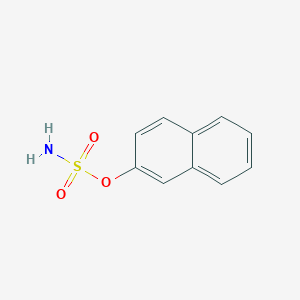

Naphthalen-2-yl sulfamate

Description

Naphthalen-2-yl sulfamate is a sulfamate ester derivative featuring a naphthalene ring substituted at the 2-position. Structurally, the sulfamate group (–OSO₂NH₂) attached to the naphthalene ring confers both electronic and steric properties that influence reactivity and biological activity. Key synthetic routes involve palladium- or nickel-catalyzed coupling reactions with amines or boronic acids , while its derivatives have shown promise as steroid sulfatase (STS) inhibitors with nanomolar-level potency .

Properties

CAS No. |

57651-04-4 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

naphthalen-2-yl sulfamate |

InChI |

InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) |

InChI Key |

GQQGUUOAPRUTQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Palladium-Catalyzed C–N Cross-Coupling Reactions

Naphthalen-2-yl sulfamate participates in Pd-catalyzed amination with diverse nitrogen nucleophiles. A Pd/PCyp<sub>2</sub>Ar<sup>Xyl2</sup> system efficiently couples naphthalen-2-yl sulfamate with:

-

Anilines (e.g., N-phenylnaphthalen-1-amine, 97% yield)

-

Heteroarylamines (2-aminopyridine, 3-aminopyridine, 2-aminopyrimidine)

-

N-Heterocycles (pyrrole, pyrazole, carbazole)

Key Reaction Conditions:

Mechanistic Insight : DFT calculations confirm oxidative addition of the sulfamate as the rate-determining step, proceeding via a cationic Pd pathway in polar protic media .

Nickel-Catalyzed Suzuki–Miyaura Coupling

Ni-based systems enable biaryl synthesis from naphthalen-2-yl sulfamate and aryl boronic acids. The dppfNi<sup>II</sup>(o-tol)(Cl) precatalyst achieves near-quantitative yields under mild conditions:

Representative Substrates and Yields:

Activation Pathway : The Ni<sup>II</sup> precatalyst rapidly undergoes transmetalation and reductive elimination to generate active Ni<sup>0</sup> species, enabling efficient C–C bond formation .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The sulfamate group facilitates triazole synthesis via click chemistry. For example:

-

6-(1-Phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives are synthesized using Cu(I) catalysis.

-

Yields exceed 85% under optimized conditions (CuI, Et<sub>3</sub>N, DMF, 60°C) .

Application : These triazole-sulfamate hybrids exhibit potent steroid sulfatase inhibition (IC<sub>50</sub> values as low as 15.97 nM) .

Hydrolysis and Substitution Reactions

Naphthalen-2-yl sulfamate undergoes hydrolysis under acidic or enzymatic conditions to release naphthalen-2-ol and sulfate byproducts. This reactivity is exploited in prodrug design:

| Condition | Product | Application |

|---|---|---|

| Acidic (H<sub>3</sub>O<sup>+</sup>) | Naphthalen-2-ol + HSO<sub>4</sub><sup>−</sup> | Drug delivery |

| Enzymatic (sulfatases) | Bioactive naphthol derivatives | Cancer therapy |

Comparison with Similar Compounds

Table 1: Catalytic Performance of Naphthalen-2-yl Sulfamate vs. Analogues

*EWG = Electron-withdrawing groups. Naphthalen-2-yl sulfamate exhibits lower solubility in toluene when bearing EWGs, necessitating longer reaction times . In contrast, naphthalen-1-yl sulfamate requires elevated temperatures for electron-donating substituents due to challenges in oxidative addition . Palladium-catalyzed amination of naphthalen-2-yl sulfamate with primary aliphatic amines achieves higher yields (e.g., 85% with benzylamine) compared to phenyl-derived sulfamates (~60%) .

Table 2: Inhibitory Potency of Sulfamate Derivatives

*Estimated from literature. While naphthalen-2-yl derivatives (e.g., 3L) exhibit lower potency than Irosustat, their modular synthesis allows for structural optimization . In contrast, dual STS/aromatase inhibitors like EMATE and 667-COUMATE achieve sub-nanomolar activity but lack selectivity, limiting therapeutic utility .

Structural and Electronic Effects

- Substituent Position : Naphthalen-2-yl sulfamate’s 2-substitution pattern enhances steric accessibility in catalytic reactions compared to the 1-isomer, facilitating coupling with bulky nucleophiles (e.g., carbazoles) .

- Electron Density : Electron-donating groups on the naphthalene ring improve oxidative addition in nickel-catalyzed reactions but reduce solubility, whereas EWGs necessitate polar solvents for optimal yields .

- Biological Selectivity : Substituents like 1-phenyl-1,2,3-triazol-4-yl (in 3I–3L) enhance STS binding affinity by mimicking steroid substrates, a feature absent in simpler sulfamates like EMATE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.